molecular formula C7H6ClN3S B1597609 4-chloro-2-hydrazinylbenzo[d]thiazole CAS No. 51769-38-1

4-chloro-2-hydrazinylbenzo[d]thiazole

Cat. No. B1597609
Key on ui cas rn: 51769-38-1
M. Wt: 199.66 g/mol
InChI Key: VATAQQYXLCOZEX-UHFFFAOYSA-N
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Patent
US03937714

Procedure details

4-Chloro-2-aminobenzothiazole (2.0 g.; 0.0108 mole) was dissolved in 10 milliliters of diethylene glycol monomethyl ether and 0.9 milliliter of concentrated HC1 added with stirring. 85% Hydrazine hydrate (1.92 g.) was then added to the mixture, and the reaction mixture was heated to 110°C., under N2 atmosphere, on an oil bath. The reaction was continued for 22 hours, the final reaction temperature being 120°C. The 4-chloro-2-hydrazinobenzothiazole product was isolated by addition of water and separated by filtration, 1.69 g. (78% yield), m.p. 232°-235°C.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1.92 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]2[N:8]=[C:9]([NH2:11])[S:10][C:6]=2[CH:5]=[CH:4][CH:3]=1.O.[NH2:13]N.O>COCCOCCO>[Cl:1][C:2]1[C:7]2[N:8]=[C:9]([NH:11][NH2:13])[S:10][C:6]=2[CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=CC=CC2=C1N=C(S2)N
Name
Quantity
10 mL
Type
solvent
Smiles
COCCOCCO
Step Three
Name
Quantity
1.92 g
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
0.9 milliliter of concentrated HC1 added
CUSTOM
Type
CUSTOM
Details
the final reaction temperature
CUSTOM
Type
CUSTOM
Details
being 120°C

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
ClC1=CC=CC2=C1N=C(S2)NN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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